3-Amino-2,2-dimethylbutanenitrile hydrochloride
CAS No.:
Cat. No.: VC16766626
Molecular Formula: C6H13ClN2
Molecular Weight: 148.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2 |
|---|---|
| Molecular Weight | 148.63 g/mol |
| IUPAC Name | 3-amino-2,2-dimethylbutanenitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H |
| Standard InChI Key | IOVKPRFAKZWQMU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C)(C)C#N)N.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-amino-2,2-dimethylbutanenitrile hydrochloride, reflects its (3S)-configured stereocenter, confirmed by its CAS registry entry . The molecular structure comprises a central carbon atom bonded to an amino group (), two methyl groups (), and a nitrile group (), with the hydrochloride counterion stabilizing the protonated amine . The stereochemistry at the third carbon introduces chirality, a critical factor in its biological interactions .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1350712-71-8 | |
| Molecular Formula | ||
| Molecular Weight | 148.63 g/mol | |
| IUPAC Name | (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride | |
| SMILES | CC(C(C)(C)C#N)N.Cl |
Spectroscopic and Computational Data
PubChem’s computed properties reveal a topological polar surface area of 49.8 Ų, indicative of moderate solubility in polar solvents . The hydrogen bond donor and acceptor counts (2 and 2, respectively) suggest potential for intermolecular interactions, while the rotatable bond count (1) underscores conformational rigidity . Density functional theory (DFT) simulations predict a stable 3D conformation due to steric hindrance from the dimethyl groups, which restrict molecular flexibility .
Synthesis and Manufacturing
Reductive Amination Pathway
The synthesis of 3-amino-2,2-dimethylbutanenitrile hydrochloride typically begins with 2,2-dimethyl-3-oxobutyronitrile, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride () in methanol. The reaction proceeds via imine intermediate formation, followed by selective reduction to yield the primary amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, enhancing stability and crystallinity.
Table 2: Representative Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2,2-dimethyl-3-oxobutyronitrile | |
| Reducing Agent | Sodium cyanoborohydride | |
| Solvent | Methanol | |
| Reaction Temperature | 25–30°C | |
| Yield | 75–85% |
Process Optimization
Recent advancements focus on solvent selection and catalyst design to improve yield and enantiomeric excess. Methanol remains the solvent of choice due to its compatibility with , though acetonitrile has shown promise in reducing side reactions. Catalytic asymmetric methods using chiral auxiliaries are under investigation to enhance stereochemical control during the amination step .
Biological Activity and Mechanistic Insights
Functional Group Contributions
The amino group facilitates hydrogen bonding with biological targets such as enzyme active sites, while the nitrile moiety participates in covalent interactions via nucleophilic addition . This dual functionality enables the compound to act as a reversible enzyme inhibitor, particularly in serine proteases and kinases.
| Target | Interaction Type | Effect | Source |
|---|---|---|---|
| Serine Proteases | Hydrogen bonding | Competitive inhibition | |
| Kinases | Covalent modification | Allosteric modulation | |
| Cytochrome P450 | Substrate mimicry | Metabolic slowdown |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s branched structure and chiral center make it valuable in synthesizing non-racemic drugs. For example, it serves as a precursor to (S)-tert-leucine, a component of HIV protease inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed couplings with aryl halides exploit the nitrile’s directing effects, enabling regioselective C–H functionalization . This methodology has been applied to create complex polycyclic architectures for material science applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume